molecular formula C16H14ClNO4 B2689561 1-Benzylquinolinium perchlorate CAS No. 32863-59-5

1-Benzylquinolinium perchlorate

Cat. No.: B2689561
CAS No.: 32863-59-5
M. Wt: 319.74
InChI Key: IAVHHOMPTHVWSB-UHFFFAOYSA-M
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Description

1-Benzylquinolinium perchlorate is a chemical compound with the molecular formula C16H14ClNO4 It is a quaternary ammonium salt derived from quinoline, featuring a benzyl group attached to the nitrogen atom of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylquinolinium perchlorate can be synthesized through the quaternization of quinoline with benzyl chloride, followed by the addition of perchloric acid. The reaction typically involves:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylquinolinium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-Benzylquinolinium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzylquinolinium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Benzylquinolinium chloride: Similar in structure but with a chloride counterion instead of perchlorate.

    1-Benzylquinolinium bromide: Another similar compound with a bromide counterion.

    Quinolinium derivatives: Various quinolinium salts with different substituents and counterions.

Uniqueness: 1-Benzylquinolinium perchlorate is unique due to its perchlorate counterion, which can influence its solubility, stability, and reactivity compared to other quinolinium salts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-benzylquinolin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N.ClHO4/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;2-1(3,4)5/h1-12H,13H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHHOMPTHVWSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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